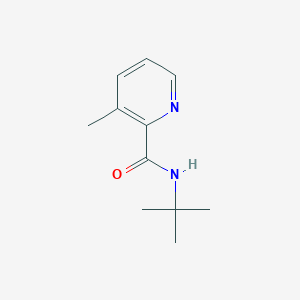![molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7](/img/structure/B123282.png)
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Übersicht
Beschreibung
This compound is a fluorescent label that is amine-reactive . The empirical formula is C44H32N2O12 and the molecular weight is 780.73 .
Physical And Chemical Properties Analysis
The melting point of this compound is between 188-192 °C . It is suitable for fluorescence . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Polypeptides
- Application: The succinimidyl esters, including compounds similar to the one , have been utilized in the synthesis of sequential polypeptides. These compounds enable the formation of polypeptides with controlled molecular weights and minimal racemisation, making them valuable for synthesizing specific protein structures (Hardy, Rydon, & Thompson, 1972).
Antioxidative/Anti-inflammatory Activity
- Application: Succinimidyl esters derived from fullerene have shown potential in antioxidative and anti-inflammatory activities. These compounds, including variants of the specified chemical, exhibit properties that can be harnessed for biomedical applications (Magoulas et al., 2012).
Reduction to Alcohols
- Application: Succinimidyl esters, similar to the one mentioned, can be reduced to corresponding alcohols under mild conditions. This process is significant for the preparation of alcohols from carboxylic acids and can be applied for selective conversions in complex organic molecules (Nikawa & Shiba, 1979).
Novel Polymer Membranes
- Application: In the field of material science, similar compounds have been used in the synthesis of novel polyimides and proton-exchange membranes. These materials exhibit good hydrophilic characteristics and high proton conductivity, making them suitable for applications in fuel cells and other technologies (Yao, Zhang, Wu, & Xu, 2014).
Surface Modification Techniques
- Application: Succinimidyl esters are used in modifying surfaces, such as porous silicon, to create activated ester monolayers. These modifications have applications in bioengineering and nanotechnology, where surface properties need to be precisely controlled (Wojtyk, Morin, Boukherroub, & Wayner, 2002).
Chemical Cross-Linking for Protein Analysis
- Application: Compounds like the one have been used in chemical cross-linking for protein structure analysis. This application is crucial in proteomics for understanding protein interactions and structures (Falvo, Fiebig, & Schäfer, 2013).
Electro-oxidation in Bioelectrocatalysis
- Application: Research has explored the use of polycyclic aromatic hydrocarbons, including compounds similar to the one , in electro-oxidation processes. This has applications in bioelectrocatalysis, which is an emerging field in energy conversion and storage technologies (Buzzetti et al., 2021).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVPXLQWBQDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431782 | |
| Record name | 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) | |
CAS RN |
243670-15-7 | |
| Record name | 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
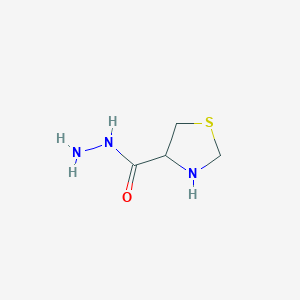
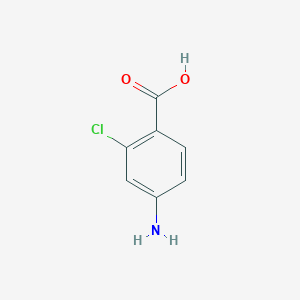


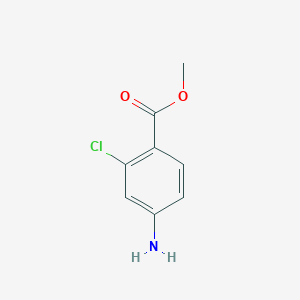
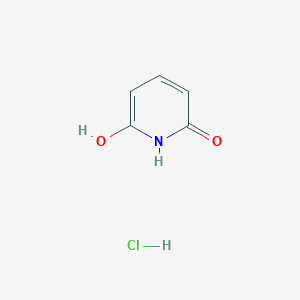

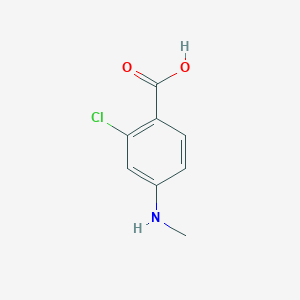

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

